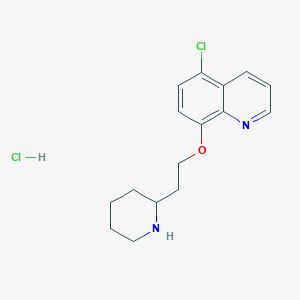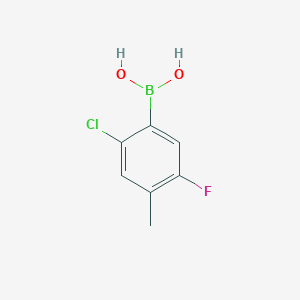
2-Chloro-5-fluoro-4-methylphenylboronic acid
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-methylphenylboronic acid is a compound useful in organic synthesis . It has a molecular weight of 188.39 .
Synthesis Analysis
This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used in the preparation of homoleptic diarylmercurials .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-fluoro-4-methylphenylboronic acid is C7H7BClFO2 . The structure includes a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom, a fluorine atom, and a methyl group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also be used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 188.39 . The InChI code is 1S/C7H7BClFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 .Applications De Recherche Scientifique
Fluorescence Quenching Studies
- Fluorescence Quenching Mechanism : The study of fluorescence quenching in boronic acid derivatives, including those similar to 2-Chloro-5-fluoro-4-methylphenylboronic acid, has been explored. The research focuses on understanding the quenching mechanism using Stern-Volmer kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis of Biologically Active Compounds
- Synthesis of Therapeutic Intermediates : Research includes the synthesis of new compounds using boronic acids as key intermediates. The study of the Suzuki cross-coupling reaction with arylboronic acids to synthesize thiophene derivatives reveals potential medicinal applications (Ikram et al., 2015).
Development of New Chemical Synthesis Methods
- Novel Synthesis Techniques : There is significant research into developing new synthesis methods using boronic acids, including chloro-fluoro phenylboronic acids. These methods aim to improve the efficiency and yield of valuable chemical intermediates (Du, Chen, Zheng, & Xu, 2005).
Exploration of Boronic Acid Derivatives
- Characterization and Potential Uses : Studies on boronic acid derivatives, similar to 2-Chloro-5-fluoro-4-methylphenylboronic acid, have been conducted to explore their potential in creating silicon-containing drugs and other pharmaceutical applications (Troegel et al., 2009).
Antimicrobial and Antifungal Activities
- Biological Activity Evaluation : Research on boronic acid derivatives has shown potential antimicrobial and antifungal activities, indicating their use in developing new pharmaceutical compounds (Borys et al., 2019).
Chemical Interaction Studies
- Understanding Chemical Interactions : Investigations into the interactions of fluorobenzeneboronic acids with enzymes and other chemicals have provided insights into their chemical behavior and potential uses (London & Gabel, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
(2-chloro-5-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMSFKHEOXELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240324 | |
| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methylphenylboronic acid | |
CAS RN |
1612184-35-6 | |
| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612184-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





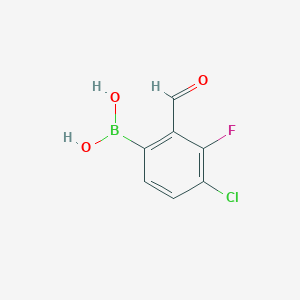
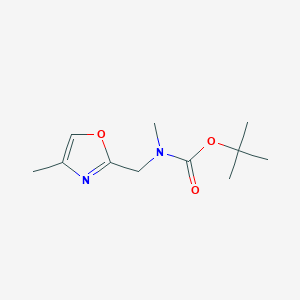

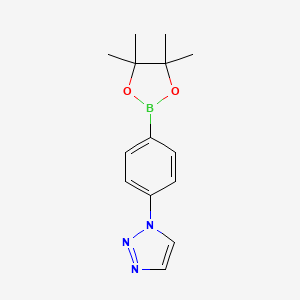

![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)
![3-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426518.png)
![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)
![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)
